- Methods of treatment for cystic fibrosis, World Intellectual Property Organization, , ,
Cas no 936727-05-8 (Lumacaftor)

Lumacaftor structure
Nome del prodotto:Lumacaftor
Numero CAS:936727-05-8
MF:C24H18F2N2O5
MW:452.406933307648
MDL:MFCD16659051
CID:822583
PubChem ID:16678941
Lumacaftor Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
- VX-809 (Lumacaftor)
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)benzoic acid
- 3-(6-{[1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)benzoic acid
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-benzoicacid
- 3-[6-[[[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methyl-2-pyridinyl]benzoic acid
- VX 809
- VX-809
- Lumacaftor
- VRT 826809
- VX809
- EGP8L81APK
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-benzoic acid
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopr
- 3-[6-[[[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methyl-2-pyridinyl]benzoic acid (ACI)
- 3-[6-[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido]-3-methylpyridin-2-yl]benzoic acid
- 3-[6-[[[1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl]carbonyl]amino]-3-methylpyridin-2-yl]benzoic acid
- 3-(6-(1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxamido)-3-methylpyridin-2-yl)benzoic acid
- GLXC-04762
- CS-0479
- MLS006011120
- 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid
- AS-31756
- NS00067980
- 3-(6-(1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropaneamido)-3-methylpyridin-2-yl)benzoic acid
- SW219911-1
- PB19466
- NCGC00346550-05
- MFCD16659051
- 936727-05-8
- SMR004702901
- 3-(6-{[1-(2,2-Difluorobenzo[1,3]dioxol-5-yl)cyclopropanecarbonyl]amino}-3-methyl-pyridin-2-yl)benzoic acid
- VRT-826809
- SCHEMBL377028
- CCG-269253
- Lumacaftor (USAN)
- Q6703005
- LUMACAFTOR [USAN]
- LUMACAFTOR [MI]
- 3-(6-[[1-(2,2-DIFLUORO-BENZO[1,3]DIOXOL-5-YL)-CYCLOPROPANECARBONYL]-AMINO]-3-METHYL-PYRIDIN-2-YL)-BENZOIC ACID
- BDBM50289703
- Lumacaftor(vx-809vx809)?
- Z2235801884
- LUMACAFTOR [WHO-DD]
- DTXCID80162014
- AKOS015920205
- VRT826809
- 3-{6-[1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropaneamido]-3-methylpyridin-2-yl}benzoic acid
- lumacaftorum
- Lumacaftor(vx-809vx809)
- 3-(6-{[1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropanecarbonyl]-amino}-3-methyl-pyridin-2-yl)-be
- BRD-K69236721-001-02-7
- NCGC00346550-02
- D10134
- Lumacaftor (USAN/INN)
- Lumacaftor (VX-809)
- ORKAMBI COMPONENT LUMACAFTOR
- 3-(6-{[1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl]amino}-3-methylpyridin-2-yl)benzoic acid
- Benzoic acid, 3-(6-(((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methyl-2-pyridinyl)-
- 3-(6-((1-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid
- HMS3655E05
- Lumacaftor [INN]
- NCGC00346550-01
- LUMACAFTOR [ORANGE BOOK]
- Lumacaftor [USAN:INN]
- J-690399
- CHEMBL2103870
- CHEBI:90951
- 3-(6-(1-(2,2-DIFLUOROBENZO(D) (1,3)DIOXYL-5-YL)CYCLOPROPANECARBOXAMIDO)-3-METHYLPYRIDIN-2-YL)BENZOIC ACID
- s1565
- HY-13262
- GTPL7481
- DTXSID30239523
- LUMACAFTOR COMPONENT OF ORKAMBI
- AC-23172
- BCP02305
- DB09280
- 3-(6-((1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl)amino)-3-methylpyridin-2-yl)benzoic acid
- 3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid
- UNII-EGP8L81APK
- VX8
- EX-A178
-
- MDL: MFCD16659051
- Inchi: 1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)
- Chiave InChI: UFSKUSARDNFIRC-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=C(C2C(C)=CC=C(NC(C3(CC3)C3C=C4C(OC(O4)(F)F)=CC=3)=O)N=2)C=CC=1)O
Proprietà calcolate
- Massa esatta: 452.11837800g/mol
- Massa monoisotopica: 452.11837800g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 33
- Conta legami ruotabili: 5
- Complessità: 776
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 97.8
- XLogP3: 4.4
Proprietà sperimentali
- Colore/forma: No data available
- Densità: 1.51
- Punto di fusione: No data available
- Punto di ebollizione: 653.013°C at 760 mmHg
- Punto di infiammabilità: 348.7±31.5 °C
- Solubilità: 生物体外In Vitro:DMSO溶解度50 mg/mL(110.52 mM;Need ultrasonic)
Lumacaftor Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lumacaftor Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | 10238-1G |
VX-809 |
936727-05-8 | 98% | 1G |
$90 | 2023-09-15 | |
ChemScence | CS-0479-50mg |
Lumacaftor |
936727-05-8 | 99.19% | 50mg |
$121.0 | 2022-04-26 | |
eNovation Chemicals LLC | D210888-1g |
3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid |
936727-05-8 | 98% | 1g |
$1280 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15152-5mg |
VX-809 |
936727-05-8 | 98% | 5mg |
¥916.00 | 2023-09-09 | |
MedChemExpress | HY-13262-100mg |
Lumacaftor |
936727-05-8 | 99.85% | 100mg |
¥2370 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2595-5mg |
Lumacaftor |
936727-05-8 | 99.72% | 5mg |
¥ 671 | 2023-09-07 | |
TRC | V900700-5mg |
VX 809 |
936727-05-8 | 5mg |
$ 64.00 | 2023-09-05 | ||
abcr | AB451345-250 mg |
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid; . |
936727-05-8 | 250MG |
€112.50 | 2023-07-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V12260-50mg |
VX-809 |
936727-05-8 | 98% | 50mg |
¥3176.0 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V127916-50mg |
VX-809 (Lumacaftor) |
936727-05-8 | ≥98% | 50mg |
¥2059.90 | 2023-08-31 |
Lumacaftor Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen ion Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 25 - 35 °C; 35 °C → 95 °C; 1 h, 95 °C
Riferimento
- Process for the preparation of lumacaftor and its crystalline forms, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Macrocycles as modulators of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulators, United States, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Water ; 24 h, rt
Riferimento
- A process for the preparation of solid forms of (((difluorobenzodioxolyl)cyclopropanecarboxamido)methylpyridinyl)benzoic acid, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 1 h, 25 - 35 °C; 1 h, 85 - 95 °C
1.2 Reagents: Hydrochloric acid ; pH 4 - 5
1.2 Reagents: Hydrochloric acid ; pH 4 - 5
Riferimento
- Process and crystalline forms of lumacaftor, India, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of pyridinecarboxamides and their crystalline forms as modulators of CFTR, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Preparation of N-heteroaroylsulfonamide derivatives as cystic fibrosis transmembrane conductance regulator modulators for treatment of cystic fibrosis, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Water ; 24 h, rt
Riferimento
- Preparation of 3-(pyridin-2-yl)benzoic acid and 4-oxo-1H-quinoline-3-carboxamide derivative and pharmaceutical compositions for the treatment of CFTR mediated diseases, World Intellectual Property Organization, , ,
Lumacaftor Raw materials
- 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
- tert-Butyl 3-(6-(1-(2,2-Difluorobenzod1,3dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate
- Cyclopropanecarboxamide, N-(6-bromo-5-methyl-2-pyridinyl)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-
- m-Carboxyphenylboronic Acid
- Lumacaftor Intermediate
Lumacaftor Preparation Products
Lumacaftor Letteratura correlata
-
Parag Roy,Animesh Ghosh CrystEngComm 2020 22 6958
-
Prem Prakash Sharma,Meenakshi Bansal,Aaftaab Sethi,Poonam,Lindomar Pena,Vijay Kumar Goel,Maria Grishina,Shubhra Chaturvedi,Dhruv Kumar,Brijesh Rathi RSC Adv. 2021 11 36181
-
Hongyu Li,Hennie Valkenier,Abigail G. Thorne,Christopher M. Dias,James A. Cooper,Marion Kieffer,Nathalie Busschaert,Philip A. Gale,David N. Sheppard,Anthony P. Davis Chem. Sci. 2019 10 9663
-
Eric S. Fischer,Lyn H. Jones Chem. Soc. Rev. 2022 51 2392
-
Jayachandra Rayadurgam,Sravani Sana,M. Sasikumar,Qiong Gu Org. Chem. Front. 2021 8 384
936727-05-8 (Lumacaftor) Prodotti correlati
- 1071988-84-5(tert-butyl N-4-(aminomethyl)-2-chlorophenylcarbamate)
- 914394-80-2(2-(5-bromopyrimidin-2-yl)ethan-1-amine)
- 53662-43-4(1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazole-5-thiol)
- 1553096-91-5(3-ethyl-1-(4-fluorophenyl)pentan-1-amine)
- 2137551-23-4(Heptane, 1-chloro-4,6,6-trimethyl-)
- 2171886-67-0(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidobenzoic acid)
- 313656-68-7(Ethanol,2-[(2-methyl-3-pyridinyl)oxy]-)
- 1798769-24-0(1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine)
- 2229437-12-9(tert-butyl N-(2-methyl-5-{1-(methylamino)cyclopropylmethyl}phenyl)carbamate)
- 1805245-23-1(5-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:936727-05-8)Lumacaftor

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):332.0/1155.0
atkchemica
(CAS:936727-05-8)Lumacaftor

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta